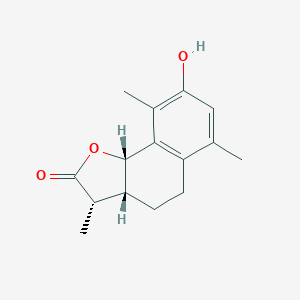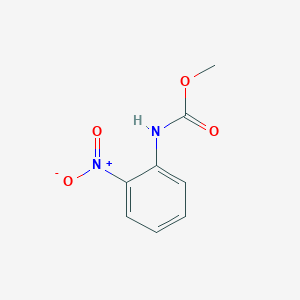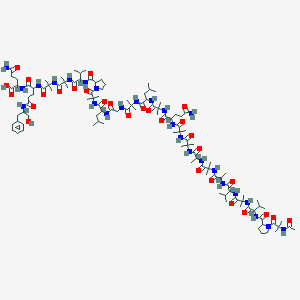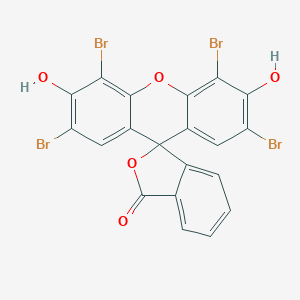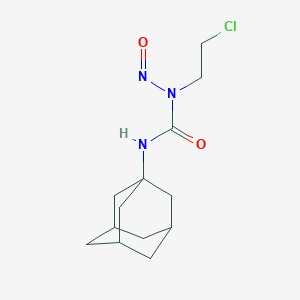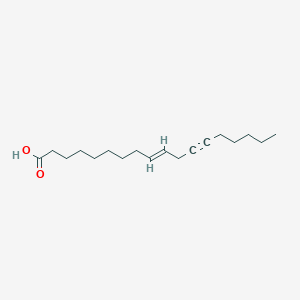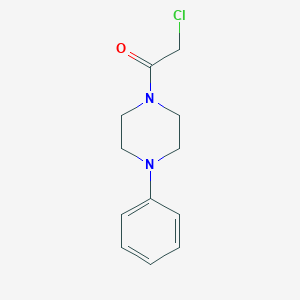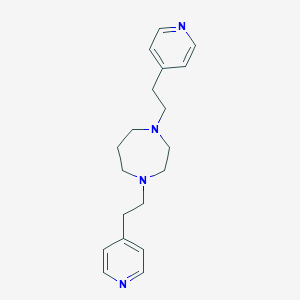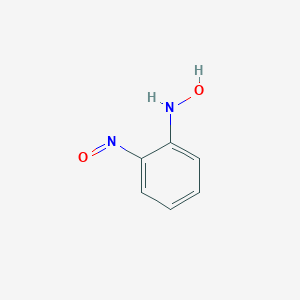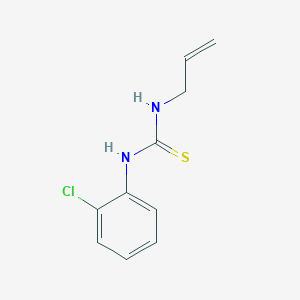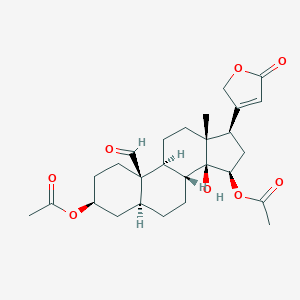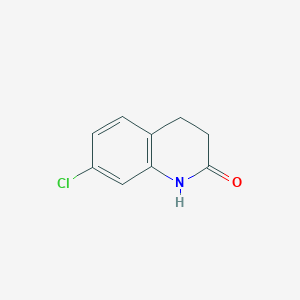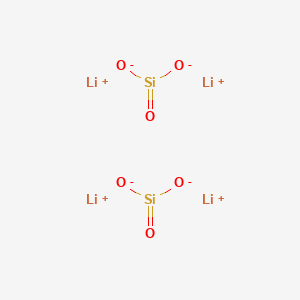
Tetralithium silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetralithium silicate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties. It is known for forming highly symmetrical crystal structures and has been used in different chemical reactions and analyses.
Synthesis Analysis
The synthesis of tetralithium silicate involves the reduction of certain precursors, such as octasilyltrimethylenecyclopentene, with lithium metal in solvents like tetrahydrofuran, yielding orange crystals of the tetraanion tetralithium with a unique π-system (Sekiguchi, Matsuo, & Akaba, 1998).
Molecular Structure Analysis
The molecular structure of tetralithium silicate derivatives has been established by X-ray crystallography. For instance, the tetralithium 3 compound, obtained from synthesis, has a monomeric structure with contact ion pairs in the crystals. The lithium atoms are bonded in a unique configuration to the silicon-containing rings, showing significant structural parameters compared to neutral starting molecules (Sekiguchi, Matsuo, & Akaba, 1998).
Chemical Reactions and Properties
Tetralithium silicate participates in various chemical reactions, including the formation of tetraanions and dilithium salts upon reaction with lithium metal. These reactions lead to significant changes in molecular structure, demonstrating the compound's reactive nature and its potential utility in synthesizing complex silicate structures (Matsuo, Watanabe, & Sekiguchi, 2000).
Physical Properties Analysis
Although specific studies directly detailing the physical properties of tetralithium silicate were not found, the related compounds, as studied through X-ray crystallography and NMR spectroscopy, suggest that tetralithium silicates form highly symmetrical and stable crystal structures. These properties are crucial for understanding the physical behavior of these compounds in different environments.
Chemical Properties Analysis
The chemical properties of tetralithium silicates, such as electron density distribution and bond polarization, have been analyzed, showing that these compounds exhibit unique chemical bonds and charge distributions. This is indicative of their potential utility in various chemical applications, including catalysis and materials science (Kinzhybalo, Mermer, Lis, & Starynowicz, 2013).
科学的研究の応用
Structural Characterization : Tetralithium derivatives, such as bis(diethyl ether-κO)tetra(tetrahydrofuran-κO)[μ4-tetrakis(1-naphthylimido)silane(4−)]tetralithium(I) diethyl ether solvate, have been structurally characterized, revealing their equivalence to orthosilicate anions (Copsey, Balakrishna, & Chivers, 2006).
Electrochemical Applications : Tetralithium silicate derivatives like the tetralithium salt of tetrahydroxybenzoquinone have shown potential in Li-ion battery technology. These compounds can be both reduced and oxidized, offering good electrochemical performance with sustained reversibility, which is important for the development of sustainable batteries (Chen et al., 2009).
Material Science : Tetralithium silicate plays a role in the formation of various materials. For instance, the crystal structure of a new phase of tetralithium diphosphate has been identified, which consists of layers built from Li—O tetrahedra and pyrophosphate groups (Daidouh, Veiga, Pico, & Martínez-Ripoll, 1997).
Catalysis : Tetralithium silicate-related compounds have been used in catalysis, such as in the hydrogenation and ring opening of tetralin on noble metal supported on zirconium doped mesoporous silica catalysts (Rodriguez-castellon et al., 2004).
Biomedical Applications : In a different context, tetralithium silicate has been explored for its biomedical implications. For instance, peptide-induced formation of silica from tetraethylorthosilicate at near-neutral pH has been investigated, which is relevant for biomedical applications such as drug delivery systems and biosensors (Sudheendra & Raju, 2002).
Preservation and Conservation : Tetralithium silicate-related compounds have been used for the preservation and conservation of materials, such as in the consolidation of fired-clay bricks, highlighting its importance in the restoration of architectural and cultural heritage (Franzoni, Pigino, Leemann, & Lura, 2014).
Safety And Hazards
将来の方向性
The reactivity of silicates in an aqueous solution is relevant to various chemistries ranging from silicate minerals in geology, to the C-S-H phase in cement, nanoporous zeolite catalysts, or highly porous precipitated silica . Therefore, the future directions of Tetralithium silicate could involve further exploration of its reactivity in various chemistries .
特性
IUPAC Name |
tetralithium;dioxido(oxo)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Li.2O3Si/c;;;;2*1-4(2)3/q4*+1;2*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRHBMJBRPHBGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li4O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetralithium silicate | |
CAS RN |
13453-84-4 |
Source


|
| Record name | Silicic acid (H4SiO4), lithium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetralithium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

